亚硝基生物素

描述

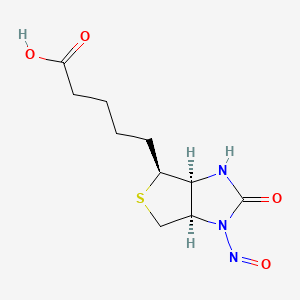

Nitrosobiotin is a unique chemical compound that has gained attention for its potential use in biochemical research . Its chemical structure consists of a biotin molecule attached to a nitric oxide (NO) group by a single bond . The molecular formula of Nitrosobiotin is C10H15N3O4S .

Synthesis Analysis

The preparation of N-nitrosobiotin from biotin is described in the literature . Nitrosation is carried out by treatment with an excess of NaNO2 in 0.2 N H2SO4 at room temperature .Molecular Structure Analysis

The molecular weight of Nitrosobiotin is 273.31 g/mol . The InChIKey of Nitrosobiotin is IFUXQNNMTPBRPW-ZKWXMUAHSA-N . The Canonical SMILES of Nitrosobiotin is C1C2C (C (S1)CCCCC (=O)O)NC (=O)N2N=O .Chemical Reactions Analysis

The preparation of N-nitrosobiotin involves the nitrosation of biotin . The exact chemical reactions involved in this process are not detailed in the available literature.Physical And Chemical Properties Analysis

Nitrosobiotin has some physicochemical properties such as solubility in various solvents, stability in aqueous solutions at different pH values, UV and IR spectra, and optical activity . The exact mass of Nitrosobiotin is 273.07832714 g/mol .科学研究应用

Protein Labeling

Nitrosobiotin has gained attention for its potential use in biochemical research, particularly in protein labeling . It can selectively label thiols in proteins by reacting with cysteine residues in the protein, forming a covalent bond between the biotin and the protein . This allows the protein to be purified and studied using biotin-specific affinity chromatography .

Cross-Linking Studies

In addition to protein labeling, Nitrosobiotin can be utilized in cross-linking studies . Cross-linking is a valuable tool in molecular biology that can help researchers understand the spatial and temporal aspects of protein-protein interactions .

Nitric Oxide Donor

Nitrosobiotin can also be used as a nitric oxide donor . Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes . By releasing nitric oxide, Nitrosobiotin can stimulate biological processes such as vasodilation, platelet aggregation, and immune response .

Wastewater Treatment

Nitrosobiotin may have potential applications in wastewater treatment . The genus Nitrospira, which Nitrosobiotin belongs to, is of significant importance in nitrification in natural and engineered environments . These microorganisms can adapt to a wide range of conditions and are frequently predominant in wastewater treatment plants .

Energy-Efficient Bioprocesses

Nitrospira may also be associated with opportunities for wastewater treatment such as bioprocesses that consume less energy for aeration and produce a smaller volume of pollutant gases during nitrification . This makes Nitrosobiotin a potential candidate for developing more sustainable and energy-efficient bioprocesses .

Biochemical Assays

Nitrosobiotin’s highly reactive nature makes it suitable for various biochemical assays . Its unique chemical structure, consisting of a biotin molecule attached to a nitric oxide (NO) group by a single bond, allows it to participate in a variety of chemical reactions .

未来方向

While the future directions of Nitrosobiotin are not explicitly mentioned in the available literature, nitroreduction is a critical metabolic pathway for drugs and environmental contaminants . Understanding the chemistry of nitro compounds like Nitrosobiotin could be key to addressing challenges related to their prevention, remediation, and detection .

作用机制

Target of Action

Nitrosobiotin is a unique chemical compound prepared from biotin It’s known that by releasing nitric oxide, nitrosobiotin can stimulate biological processes such as vasodilation, platelet aggregation, and immune response .

Mode of Action

It’s known that nitrosobiotin can release nitric oxide, which is a potent signaling molecule that plays a crucial role in various physiological processes . This suggests that Nitrosobiotin may interact with its targets by releasing nitric oxide, thereby influencing various biological processes.

Result of Action

Given its ability to release nitric oxide, nitrosobiotin can stimulate biological processes such as vasodilation, platelet aggregation, and immune response . These effects suggest that Nitrosobiotin may have a significant impact at the molecular and cellular levels.

Action Environment

It’s known that nitrosobiotin is a relatively stable compound that can be stored at room temperature for extended periods . This suggests that Nitrosobiotin may be resistant to various environmental factors, thereby maintaining its action and efficacy.

属性

IUPAC Name |

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXQNNMTPBRPW-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205390 | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56859-26-8 | |

| Record name | Nitrosobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Nitrosobiotin formation in analytical chemistry?

A1: Nitrosobiotin serves as a key intermediate in the quantitative analysis of biotin [, ]. Its formation through the reaction of biotin with sodium nitrite allows for extraction and subsequent detection using colorimetric or gas chromatographic methods. This approach enables the determination of biotin levels in complex matrices like pharmaceutical preparations.

Q2: Can you elaborate on the stability of Nitrosobiotin and its impact on analytical methods?

A2: Understanding the stability of Nitrosobiotin is crucial for accurate and reliable biotin quantification. Research indicates that Nitrosobiotin exhibits varying stability under different pH conditions []. This knowledge is essential for optimizing the analytical workflow, ensuring that the derivative remains stable during extraction, purification, and analysis. For example, researchers can adjust the pH of the extraction solvent or minimize the exposure time to unfavorable pH conditions to prevent degradation and maintain the integrity of the analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)